molecular formula C9H10Cl2FN B3247436 rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 1820574-11-5

rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B3247436
CAS No.: 1820574-11-5
M. Wt: 222.08
InChI Key: PEXPJWWSZHZJSB-KPSHTFFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans (CAS: 1820574-11-5; referred to as the "target compound") is a chiral cyclopropane derivative with a substituted phenyl ring. The molecule features a cyclopropane ring fused to a phenyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6. The stereochemistry (1R,2S) and trans configuration are critical to its spatial orientation, influencing its interactions in biological systems. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the development of small-molecule therapeutics targeting neurological and metabolic disorders .

Properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJWWSZHZJSB-KPSHTFFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807916-69-3
Record name rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, typically involves the following steps:

  • Cyclopropanation: : The starting material, 2-chloro-6-fluoroaniline, undergoes a cyclopropanation reaction. This step usually involves the use of a reagent such as ethylene diazoacetate in the presence of a catalyst, like rhodium or copper salts, to form the cyclopropane ring.

  • Amination: : The intermediate compound is then subjected to amination to introduce the amine group. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by treating the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound might employ optimized conditions and scaled-up procedures to ensure high yield and purity. This often includes using more efficient catalysts, automated reaction setups, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties and reactivity.

  • Substitution: : This compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others, often used to fine-tune its characteristics.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst are typically used.

  • Substitution: : Reagents such as halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products of these reactions vary based on the specific reactants and conditions used, but they often include derivatives with modified functional groups or altered molecular structures, opening new avenues for application.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, serves as a valuable intermediate in organic synthesis, enabling the development of complex molecules and materials.

Biology

In biology, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, potentially leading to the discovery of new bioactive compounds or therapeutic agents.

Medicine

In medicine, it has potential applications in drug discovery and development. Its unique structure could be explored for creating novel pharmaceuticals with specific therapeutic targets.

Industry

Industrially, the compound's stability and reactivity make it useful for producing various chemical products, including agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions and influencing cellular pathways. These interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound belongs to a class of substituted cyclopropanamine hydrochlorides.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
rac-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans 2-Cl, 6-F C₉H₁₀ClF₂N·HCl ~205 (estimated) Reference compound; balanced halogenation for optimal lipophilicity and reactivity.
rac-(1R,2S)-2-(2-Trifluoromethylphenyl)cyclopropan-1-amine hydrochloride 2-CF₃ C₁₀H₁₁F₃N·HCl 241.6 CF₃ group increases electron-withdrawing effects, enhancing metabolic stability but reducing solubility.
rac-(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride 2-Cl, 6-Cl C₉H₁₀Cl₂N·HCl 230.1 Dichloro substitution raises molecular weight and lipophilicity, potentially increasing toxicity risks.
rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans 2-Br, 4-CH₃ C₁₀H₁₃BrN·HCl 268.6 Bromine’s bulkiness may hinder target binding; discontinued due to synthesis challenges.
rac-(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride 3-Cl, 5-Cl C₉H₁₀Cl₂N·HCl 238.5 Meta-chloro substituents alter steric interactions, reducing binding affinity in some assays.
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-F C₉H₁₀FN·HCl 187.6 Lacks chlorine; lower molecular weight and reduced halogen bonding capacity.
trans-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride 2-Cl C₉H₁₀ClN·HCl 192.1 Absence of 6-F reduces electronic effects; simpler structure with comparable stability.

Key Findings from Comparative Studies

Halogenation Effects: The target compound’s 2-Cl and 6-F substituents create a balance between electron-withdrawing effects (Cl) and moderate lipophilicity (F). This contrasts with the dichloro analog (CAS 1820581-31-4), which exhibits higher logP values (~3.2 vs. Fluorine’s smaller van der Waals radius (1.47 Å vs. Cl: 1.75 Å) minimizes steric hindrance, favoring interactions with narrow binding pockets in enzymes or receptors .

Stereochemical Impact :

  • The trans configuration in the target compound ensures optimal spatial alignment for chiral recognition in biological systems. Cis isomers (e.g., CAS 2059908-57-3) demonstrate reduced activity in preliminary assays due to unfavorable steric clashes .

Substituent Position Sensitivity :

  • Moving substituents from para (6-F) to meta (e.g., 3-Cl in CAS 2241128-64-1) disrupts π-π stacking interactions in receptor models, as observed in molecular docking studies .

Commercial Viability :

  • Brominated analogs (e.g., CAS 2550997-04-9) are often discontinued due to challenges in large-scale synthesis and purification, highlighting the target compound’s superior manufacturability .

Biological Activity

rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans (CAS Number: 1807916-69-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₀ClF₂N
Molecular Weight222.08 g/mol
CAS Number1807916-69-3

The biological activity of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride primarily involves its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in numerous physiological processes by transmitting signals from outside the cell to the inside.

Key Mechanisms

  • Receptor Binding : The compound exhibits selective binding affinity towards specific GPCR subtypes, influencing downstream signaling pathways.
  • Phosphoinositide Turnover : Similar to other compounds in its class, it may affect phosphoinositide turnover, which is vital for cellular signaling and function.
  • Neurotransmitter Modulation : It may modulate the release of neurotransmitters such as serotonin and norepinephrine, impacting mood and behavior.

Pharmacological Profile

Research indicates that rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride exhibits several pharmacological effects:

EffectObservations
Appetite SuppressionDemonstrated efficacy in reducing food intake in animal models .
Antidepressant ActivityPotential modulation of serotonergic pathways .
Neuroprotective EffectsMay protect against neurodegenerative processes through receptor modulation .

Case Study 1: Appetite Suppression

A study evaluated the effects of this compound on food intake in rats. The results indicated a significant reduction in food consumption at varying doses, suggesting its potential utility in treating obesity-related disorders .

Case Study 2: Neuroprotective Properties

In another investigation, the compound's neuroprotective effects were assessed in models of neurodegeneration. The findings revealed that it could mitigate neuronal loss and improve cognitive functions through its action on serotonin receptors .

Case Study 3: Pharmacokinetics

Pharmacokinetic studies showed that after administration, the compound has a half-life conducive to maintaining therapeutic levels within the body. The bioavailability was reported to be high, suggesting efficient absorption and distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 2
Reactant of Route 2
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.